molecular formula C12H12O2 B1295106 3-Benzylidene-2,4-pentanedione CAS No. 4335-90-4

3-Benzylidene-2,4-pentanedione

Cat. No.: B1295106
CAS No.: 4335-90-4
M. Wt: 188.22 g/mol
InChI Key: NYRGMNMVISROGJ-UHFFFAOYSA-N
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Description

3-Benzylidene-2,4-pentanedione, also known as benzalacetylacetone, is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of 2,4-pentanedione, where the hydrogen at the third carbon is replaced by a benzylidene group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Mode of Action

It is known that the compound can be prepared by reacting benzaldehyde with 2,4-pentanedione in the presence of a base . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound may be used in the preparation of five-membered cyclic oxyphosphoranes by reacting with phosphonite esters . The downstream effects of these reactions on other biochemical pathways are yet to be fully understood.

Biochemical Analysis

Biochemical Properties

3-Benzylidene-2,4-pentanedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with phosphonite esters to form five-membered cyclic oxyphosphoranes . Additionally, it can react with alkyl isocyanides to form 5-hydroxy-N-substituted-2H-pyrrol-2-ones . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects underscore the compound’s potential impact on cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound’s interaction with specific enzymes can result in the formation of cyclic oxyphosphoranes . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have reported a lethal dose (LD50) of 56 mg/kg in rodents . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to the formation of different biochemical products, such as cyclic oxyphosphoranes and pyrrol-2-ones . These interactions are critical for understanding its metabolic impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylidene-2,4-pentanedione can be synthesized by the aldol condensation reaction between benzaldehyde and 2,4-pentanedione in the presence of a base. The reaction typically involves mixing equimolar amounts of benzaldehyde and 2,4-pentanedione in an ethanol solution, followed by the addition of a base such as sodium hydroxide. The reaction mixture is then stirred at room temperature until the product precipitates out .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidene-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzylidene-2,4-pentanedione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 3-Benzylidene-2,4-pentanedione is unique due to its dual carbonyl groups and the presence of a benzylidene moiety, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .

Properties

IUPAC Name

3-benzylidenepentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRGMNMVISROGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063419
Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-90-4
Record name 3-(Phenylmethylene)-2,4-pentanedione
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Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Record name 3-Benzylidene-2,4-pentanedione
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Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Record name 3-(phenylmethylene)pentane-2,4-dione
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Synthesis routes and methods I

Procedure details

2,4-Pentanedione (2, 4.10 ml, 39.2 mmol) and benzaldehyde (1b, 4.06 ml, 40.0 mmol) were stirred in benzene (10 ml). Piperdine (3 drops) and glacial acetic acid (6 drops) were added and the mixture refluxed with a Dean-Stark water trap for 3 hr. The resulting mixture was cooled to room temperature, extracted into ethyl ether, washed with hydrochloric acid (1 N), saturated sodium bicarbonate, hydrochloric acid (1 N) and twice with water. The organic layer was dried over magnesium sulfate, filtered and evaporated to afford an oil. The crude oil was distilled bulb to bulb to give 7.03 g (95%) of a yellow oil; [expected mp 165-167° C.]; 1H NMR: δ 2.24 (s, 3H), 2.38 (s, 3H), 7.35 (s, 5H), 7.45 (s, 1H); 13C NMR: δ 26.5, 31.6, 128.9, 129.6, 130.5, 132.8, 139.6, 142.7, 196.2, 205.3.
Quantity
4.1 mL
Type
reactant
Reaction Step One
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4.06 mL
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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catalyst
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Yield
95%

Synthesis routes and methods II

Procedure details

To a solution containing 6.3 g of 3-benzyl-2,4-pentanedione in 50 ml of dichloromethane was gradually added 5.3 g of bromine in 20 ml of dichloromethane under cooling (0°-5° C.). The solution was stirred for 10 min. at 0° C. and the solvent evaporated in vacuo. The residue was dissolved in 100 ml of pyridine and refluxed for 30 min. Pyridine was evaporated in vacuo, the residue was dissolved in dichloromethane and washed first with 6M hydrochloric acid and then with 2.6M NaOH. The solvent was evaporated and the residue distilled in vacuo. Bp 186°-188° C./16 mm, yield 1.2 g.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylidene-2,4-pentanedione
Reactant of Route 2
3-Benzylidene-2,4-pentanedione

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